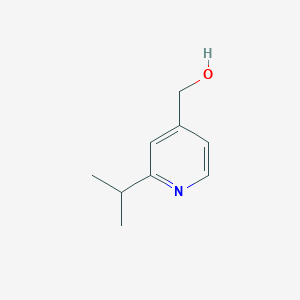
(2-Isopropylpyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropylpyridin-4-yl)methanol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an isopropyl group at the 2-position and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylpyridin-4-yl)methanol can be achieved through several methods. One common approach involves the alkylation of 2-isopropylpyridine with formaldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation step, ensuring efficient conversion of intermediates to the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used to introduce substituents onto the pyridine ring.
Major Products Formed
Oxidation: The major products include 2-isopropylpyridine-4-carboxaldehyde and 2-isopropylpyridine-4-carboxylic acid.
Reduction: The major products include 2-isopropylpyridin-4-ylmethanol and 2-isopropylpyridin-4-ylamine.
Substitution: The major products depend on the substituent introduced, such as 2-isopropyl-4-bromopyridine.
Scientific Research Applications
(2-Isopropylpyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Isopropylpyridin-4-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the isopropyl group can influence the compound’s lipophilicity, affecting its distribution within biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-Isopropylpyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-Hydroxymethylpyridine: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
2-Methylpyridine-4-ylmethanol: Similar structure but with a methyl group instead of an isopropyl group, potentially altering its reactivity and applications.
Uniqueness
(2-Isopropylpyridin-4-yl)methanol is unique due to the presence of both the isopropyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-propan-2-ylpyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-8(6-11)3-4-10-9/h3-5,7,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVMOANTGUMCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














